7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Overview
Description
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the nitration of 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the nitration process on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: 7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is primarily related to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
3,4-Dihydro-benzo[c][1,2]oxaborinin-1-ol: The parent compound without the nitro group.
7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol: The reduced form of the nitro compound.
Other Boron-Containing Heterocycles: Compounds such as boronic acids and boronate esters.
Uniqueness: 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is unique due to the presence of both a nitro group and a boron atom within the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLYOAYMEHCMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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